Methyl 4-{3-[1'-(methylsulfonyl)-4,4'-bipiperidin-1-YL]-2,5-dioxo-1-pyrrolidinyl}benzoate
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Overview
Description
Methyl 4-{3-[1’-(methylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-dioxo-1-pyrrolidinyl}benzoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{3-[1’-(methylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-dioxo-1-pyrrolidinyl}benzoate involves multiple steps, starting from readily available precursors. The key steps include the formation of the bipiperidinyl core, the introduction of the methylsulfonyl group, and the final esterification to form the benzoate ester. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{3-[1’-(methylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-dioxo-1-pyrrolidinyl}benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl groups in the pyrrolidinyl ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Methyl 4-{3-[1’-(methylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-dioxo-1-pyrrolidinyl}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-{3-[1’-(methylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-dioxo-1-pyrrolidinyl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{3-[1’-(methylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-dioxo-1-pyrrolidinyl}benzoate
- Methyl 4-{3-[1’-(methylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-dioxo-1-pyrrolidinyl}benzoate
Uniqueness
Methyl 4-{3-[1’-(methylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-dioxo-1-pyrrolidinyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H31N3O6S |
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Molecular Weight |
477.6 g/mol |
IUPAC Name |
methyl 4-[3-[4-(1-methylsulfonylpiperidin-4-yl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C23H31N3O6S/c1-32-23(29)18-3-5-19(6-4-18)26-21(27)15-20(22(26)28)24-11-7-16(8-12-24)17-9-13-25(14-10-17)33(2,30)31/h3-6,16-17,20H,7-15H2,1-2H3 |
InChI Key |
ORKRBIPUHYROLV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4CCN(CC4)S(=O)(=O)C |
Origin of Product |
United States |
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